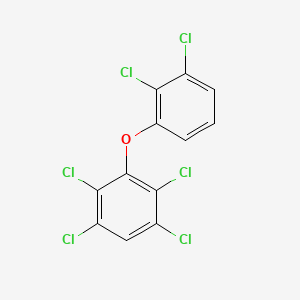

2,2',3,3',5,6-Hexachlorodiphenyl ether

説明

特性

CAS番号 |

727738-90-1 |

|---|---|

分子式 |

C12H4Cl6O |

分子量 |

376.9 g/mol |

IUPAC名 |

1,2,4,5-tetrachloro-3-(2,3-dichlorophenoxy)benzene |

InChI |

InChI=1S/C12H4Cl6O/c13-5-2-1-3-8(9(5)16)19-12-10(17)6(14)4-7(15)11(12)18/h1-4H |

InChIキー |

ZVPXTJYWPPQWHQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl |

製品の起源 |

United States |

A Technical Guide to the Environmental Persistence of 2,2',3,3',5,6-Hexachlorodiphenyl Ether (BDE-138) in Aquatic Ecosystems

Preamble: The Silent Persistence of BDE-138

Polybrominated diphenyl ethers (PBDEs) represent a class of legacy flame retardants that, despite regulatory phase-outs, remain a persistent challenge in global environmental health. These compounds, not chemically bound to the products they protect, are continuously released into the environment from a vast reservoir of consumer goods, electronics, and textiles[1][2]. Among the 209 possible PBDE congeners, 2,2',3,3',5,6-hexachlorodiphenyl ether (BDE-138) is a notable component of commercial octa-BDE mixtures and a breakdown product of more highly brominated forms. Its chemical structure confers exceptional stability, leading to significant environmental persistence. This guide provides an in-depth technical examination of the factors governing the longevity of BDE-138 in aquatic ecosystems, its fate and transport, validated analytical methodologies for its quantification, and its ecotoxicological significance for researchers and environmental scientists.

Physicochemical Bedrock of Persistence

The environmental behavior of BDE-138 is dictated by its fundamental physical and chemical properties. Its molecular structure, characterized by a diphenyl ether core with six bromine substituents, results in high hydrophobicity and lipophilicity. These characteristics are the primary drivers of its persistence, governing its partitioning between water, sediment, and biological tissues.

Causality Insight: A high octanol-water partition coefficient (Log Kow) is the single most critical parameter explaining BDE-138's behavior. This value indicates a strong thermodynamic preference for non-aqueous, lipid-rich phases over the water column. Consequently, BDE-138 will not remain dissolved in water for long; it will rapidly adsorb to suspended particles and accumulate in the organic-rich sediments and fatty tissues of aquatic organisms[1][3]. Its very low water solubility and low vapor pressure further limit its removal from the aquatic environment through dissolution or volatilization.

| Property | Value | Implication for Persistence | Source |

| Molecular Formula | C₁₂H₄Br₆O | - | [4] |

| Molecular Weight | 643.59 g/mol | High molecular weight contributes to low volatility. | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | 7.82 - 7.90 | Extremely hydrophobic; strongly partitions into sediment and biota. | [5][6] |

| Water Solubility | ~1 µg/L | Very low solubility; residence time in the water column is short. | [5][6] |

| Vapor Pressure (@ 25°C) | 1.19 x 10⁻⁸ mm Hg | Extremely low volatility; atmospheric loss from water is negligible. | [6] |

Environmental Fate and Transport: A Journey into Sequestration and Bioaccumulation

Once introduced into an aquatic ecosystem, BDE-138 undergoes a complex series of transport and transformation processes that lead to its long-term sequestration and entry into the food web.

Sediment-Water Partitioning: The Benthic Sink

The high hydrophobicity of BDE-138 dictates that sediment is the primary environmental sink for this contaminant. The organic carbon content of sediment is a key determinant of its capacity to sequester BDE-138[1]. The partitioning process, quantified by the organic carbon-water partition coefficient (Koc), is highly favorable for BDE-138, leading to its accumulation in benthic zones. These contaminated sediments then act as a long-term reservoir, from which BDE-138 can be reintroduced into the water column through resuspension events or diffuse into the porewater, making it available for benthic organisms[7][8].

Degradation Pathways: A Slow Surrender

The persistence of BDE-138 is defined by its strong resistance to degradation. Both abiotic and biotic processes are generally slow and inefficient.

-

Abiotic Degradation:

-

Photolysis: Direct degradation by sunlight is limited in aquatic systems, as BDE-138 is primarily sequestered in sediments where light cannot penetrate. In sunlit surface waters, reaction with hydroxyl radicals can occur, but this is a minor pathway given its rapid partitioning out of the water column[9][10].

-

Hydrolysis: The ether linkage in BDE-138 is chemically stable and resistant to hydrolysis under typical environmental pH conditions.

-

Abiotic Reduction: Some naturally occurring minerals, such as iron sulfides, can mediate abiotic reductive debromination, though reaction rates are typically very slow[11].

-

-

Biotic Degradation:

-

Anaerobic Reductive Debromination: This is the most significant degradation pathway for BDE-138 in aquatic environments[2]. In the anoxic conditions of deep sediments, specific anaerobic microorganisms, including Dehalococcoides species, can utilize highly brominated congeners as electron acceptors, cleaving carbon-bromine bonds and removing bromine atoms[12]. This process transforms BDE-138 into lower-brominated congeners, such as penta- and tetra-BDEs[13]. Field Insight: While reductive debromination is a form of degradation, it can paradoxically increase risk. The resulting lower-brominated congeners are often more bioavailable and can be more toxic than the parent compound[12].

-

Bioaccumulation and Biomagnification: Climbing the Food Web

The lipophilic nature of BDE-138 makes it readily bioavailable to aquatic organisms, particularly benthic invertebrates that live in and ingest contaminated sediment[14][15]. It accumulates in lipid-rich tissues, and because it is metabolized and excreted very slowly, its concentration increases with each trophic level. This process of biomagnification can lead to dangerously high concentrations in top predators such as large fish, marine mammals, and fish-eating birds[16][17].

Caption: Environmental fate and transport pathways of BDE-138 in an aquatic ecosystem.

Validated Analytical Protocol for BDE-138 in Sediments

Accurate quantification of BDE-138 is essential for assessing environmental contamination and risk. The gold standard for analysis is isotope dilution gas chromatography-high resolution mass spectrometry (GC-HRMS), as outlined in methods like EPA 1614A[18]. This approach provides the necessary selectivity to distinguish BDE-138 from other congeners and the sensitivity to detect it at environmentally relevant concentrations (pg/g levels).

Trustworthiness through Self-Validation: The protocol's integrity is ensured by the isotope dilution technique. A known amount of a stable, isotopically labeled analog of BDE-138 (e.g., ¹³C₁₂-BDE-138) is added to the sample at the very beginning of the process. This internal standard behaves identically to the native BDE-138 through extraction and cleanup, but is distinguished by the mass spectrometer. By measuring the ratio of native to labeled compound in the final analysis, any losses during sample preparation are automatically corrected for, yielding a highly accurate and defensible quantification[18].

Caption: Validated experimental workflow for the analysis of BDE-138 in sediment samples.

Step-by-Step Methodology: Sediment Analysis

-

Sample Preparation:

-

Collect sediment samples using a core or grab sampler and store at -20°C.

-

Homogenize the thawed sample thoroughly.

-

Freeze-dry the sample to a constant weight to remove all water.

-

Sieve the dried sediment through a 2 mm mesh to remove large debris.

-

-

Fortification (Spiking):

-

Weigh approximately 5-10 g of dried sediment into an extraction cell.

-

Spike the sample with a known quantity of a ¹³C-labeled PBDE internal standard solution, including ¹³C₁₂-BDE-138. This is the critical step for ensuring quantitative accuracy.

-

-

Extraction:

-

Perform Pressurized Liquid Extraction (PLE) or Soxhlet extraction. PLE is often preferred for its speed and efficiency.

-

A common solvent system is a mixture of dichloromethane (DCM) and n-hexane[19].

-

Causality: High temperature and pressure in PLE enhance the ability of the solvent to penetrate the sediment matrix and efficiently desorb the strongly bound, hydrophobic BDE-138 molecules.

-

-

Extract Cleanup:

-

Lipid Removal: Concentrate the extract and pass it through a gel permeation chromatography (GPC) column to remove high-molecular-weight interferences like lipids.

-

Interference Removal: Further purify the extract using a multi-layer silica gel/alumina column. The non-polar BDE-138 will elute with a non-polar solvent (e.g., hexane), while more polar interfering compounds are retained on the column.

-

-

Final Concentration:

-

Carefully evaporate the cleaned extract to a final volume of ~20 µL under a gentle stream of nitrogen.

-

Add a recovery (injection) standard just prior to analysis to monitor instrument performance.

-

-

Instrumental Analysis:

-

Analyze the final extract using a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer (HRGC/HRMS)[18][20].

-

The GC separates the individual PBDE congeners based on their boiling points.

-

The HRMS operates in Selected Ion Monitoring (SIM) mode, monitoring the exact masses of both the native BDE-138 and its ¹³C-labeled internal standard for unambiguous identification and quantification.

-

Ecotoxicological Significance and Future Perspectives

The persistence and bioaccumulation of BDE-138 are of significant concern because of its potential toxic effects on aquatic wildlife. Studies on PBDEs have linked exposure to endocrine disruption, neurodevelopmental toxicity, and impaired reproductive success in fish and other organisms[21]. The presence of BDE-138 in aquatic ecosystems represents a long-term chemical stressor.

Future research should focus on:

-

Long-Term Monitoring: Establishing long-term monitoring programs in sediment cores to understand historical trends and predict future release from these environmental reservoirs.

-

Degradation Product Analysis: Quantifying the formation rates and fate of the lower-brominated, potentially more toxic, degradation products of BDE-138 in situ.

-

Trophic Transfer Dynamics: Elucidating the specific trophic transfer efficiencies of BDE-138 in various aquatic food webs to improve the accuracy of ecological risk models.

By understanding the intricate mechanisms that govern the persistence of BDE-138, the scientific community can better assess the long-term risks posed by this legacy contaminant and develop more effective strategies for managing contaminated sites.

References

- Title: Safety data sheet BDE 138 [CAS:182677-30-1] Source: LGC Limited URL

-

Title: Bioaccumulation and biomagnification of polybrominated diphenyl ethers in a food web of Lake Michigan Source: ResearchGate URL: [Link]

-

Title: Development of analytical procedures for trace-level determination of polybrominated diphenyl ethers and tetrabromobisphenol A in river water and sediment Source: PubMed URL: [Link]

-

Title: Bioaccumulation and biomagnification of polybrominated diphenyl ethers in a food web of Lake Michigan Source: PubMed URL: [Link]

-

Title: Method 1614A Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: Ecotoxicological effects of emerging endocrine disruptor pollutants (BDE 99 and Bisphenol A) in juvenile marine fish Source: Repositório Aberto da Universidade do Porto URL: [Link]

-

Title: Chemical and physical properties of three commercial mixtures of PBDEs Source: ResearchGate URL: [Link]

-

Title: Physiochemical Properties and Environmental Levels of Legacy and Novel Brominated Flame Retardants Source: IntechOpen URL: [Link]

-

Title: BDE-138 (Compound) Source: Exposome-Explorer - IARC URL: [Link]

-

Title: Environmental Characteristics of Polybrominated Diphenyl Ethers in Marine System, with Emphasis on Marine Organisms and Sediments Source: PMC URL: [Link]

-

Title: Direct measure of octanol-water partition coefficients of some environmentally relevant brominated diphenyl ether congeners Source: ResearchGate URL: [Link]

-

Title: Analytical Method Development and Validation for Some Persistent Organic Pollutants in water and Sediments by Gas Chromatography Mass Spectrometry Source: ResearchGate URL: [Link]

-

Title: The Importance of Abiotic Transformations in Natural Attenuation of Contaminated Groundwater Source: SERDP & ESTCP URL: [Link]

-

Title: Microbial Degradation of Polybrominated Diphenyl Ethers: Current and Future Source: Journal of Bioremediation & Biodegradation URL: [Link]

-

Title: Bio-concentration or bio-accumulation factor – Inputs from Japan Source: Stockholm Convention on Persistent Organic Pollutants URL: [Link]

-

Title: Development of analytical procedures for the simultaneous determination of tri- to heptabrominated diphenyl ethers and hexabrominated biphenyl (BB 153) in sediment samples Source: Water SA URL: [Link]

-

Title: Table 4-4, Physical and Chemical Properties of Some Polybrominated Diphenyl Ether (PBDE) Congeners Source: NCBI Bookshelf URL: [Link]

-

Title: Species and Habitat-Dependent Accumulation and Biomagnification of Brominated Flame Retardants and PBDE Metabolites Source: PubMed URL: [Link]

-

Title: Reductive Debromination of Polybrominated Diphenyl Ethers by Anaerobic Bacteria from Soils and Sediments Source: ResearchGate URL: [Link]

-

Title: Microbial Degradation and Debromination of Polybrominated Diphenyl Ethers (PBDEs) in Aquatic Sediments Source: CityUHK Scholars URL: [Link]

-

Title: Microbial Reductive Debromination of Polybrominated Diphenyl Ethers (PBDEs) Source: UC Berkeley Superfund Research Program URL: [Link]

-

Title: Bioaccumulation and biomagnification of heavy metals in marine micro-predators Source: Communications Biology URL: [Link]

-

Title: Ecotoxicological Effects of Emerging Contaminants on Aquatic Species Source: MDPI URL: [Link]

-

Title: ABIOTIC AND BIOTIC DEGRADATION OF BISPHENOLS Source: Tennessee Research and Creative Exchange (TRACE) URL: [Link]

-

Title: OH-initiated degradation of 2,2′,4,4′,5,6′-hexabrominated diphenyl ether (BDE-154) in the atmosphere and wastewater: Mechanisms, kinetics, and ecotoxicity Source: ResearchGate URL: [Link]

-

Title: Biomarkers in Aquatic Ecotoxicology: Understanding the Effects of Xenobiotics on the Health of Aquatic Organisms Source: IntechOpen URL: [Link]

-

Title: Hydroxylated polybrominated diphenyl ethers (OH-PBDEs) in the abiotic environment: surface water and precipitation from Ontario, Canada Source: PubMed URL: [Link]

-

Title: Methods for the determination of organic substances in water and fluvial sediments Source: U.S. Geological Survey URL: [Link]

-

Title: OH-Initiated atmospheric degradation of hydroxyalkyl hydroperoxides: mechanism, kinetics, and structure-activity relationship Source: Atmospheric Chemistry and Physics URL: [Link]

-

Title: Persistence of Environmental DNA in Freshwater Ecosystems Source: PLOS One URL: [Link]

-

Title: BIOREMEDIATION OF MARINE SEDIMENTS CONTAMINATED BY A MIXTURE OF PERSISTENT ORGANIC POLLUTANTS Source: GCRIS URL: [Link]

-

Title: Large and growing reservoirs of Deca-BDE present an emerging health risk for fish and marine mammals Source: ResearchGate URL: [Link]

-

Title: Isomer-specific sediment-water partitioning and bioaccumulation of perfluoroalkyl sulfonyl fluorides Source: PubMed URL: [Link]

-

Title: PCB partitioning during sediment remobilization: a 1D column experiment Source: ResearchGate URL: [Link]

-

Title: Testing Strategies to Assess Persistence of Chemicals in the Environment Source: Smithers URL: [Link]

-

Title: The occurrence and persistence of surface water contaminants across different landscapes Source: PMC URL: [Link]

-

Title: Persistence and degradation dynamics of eDNA affected by environmental factors in aquatic ecosystems Source: ResearchGate URL: [Link]

-

Title: Pathways of anaerobic biodegradation. Potential reaction steps... Source: ResearchGate URL: [Link]

-

Title: Persistent chemicals and water resources protection Source: ECETOC URL: [Link]

Sources

- 1. Environmental Characteristics of Polybrominated Diphenyl Ethers in Marine System, with Emphasis on Marine Organisms and Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. researchgate.net [researchgate.net]

- 4. CPAchem.Web.Client [cpachem.com]

- 5. Physiochemical Properties and Environmental Levels of Legacy and Novel Brominated Flame Retardants | IntechOpen [intechopen.com]

- 6. Table 4-4, Physical and Chemical Properties of Some Polybrominated Diphenyl Ether (PBDE) Congeners - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxylated polybrominated diphenyl ethers (OH-PBDEs) in the abiotic environment: surface water and precipitation from Ontario, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acp.copernicus.org [acp.copernicus.org]

- 11. exwc.navfac.navy.mil [exwc.navfac.navy.mil]

- 12. superfund.berkeley.edu [superfund.berkeley.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. vliz.be [vliz.be]

- 16. Bioaccumulation and biomagnification of polybrominated diphenyl ethers in a food web of Lake Michigan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Species and habitat-dependent accumulation and biomagnification of brominated flame retardants and PBDE metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. epa.gov [epa.gov]

- 19. Development of analytical procedures for the simultaneous determination of tri- to heptabrominated diphenyl ethers and hexabrominated biphenyl (BB 153) in sediment samples | Water SA [ajol.info]

- 20. Development of analytical procedures for trace-level determination of polybrominated diphenyl ethers and tetrabromobisphenol A in river water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biomarkers in Aquatic Ecotoxicology: Understanding the Effects of Xenobiotics on the Health of Aquatic Organisms | IntechOpen [intechopen.com]

Photolytic Degradation Kinetics of 2,2',3,3',5,6-Hexachlorodiphenyl Ether Under UV Exposure

A Technical Whitepaper for Environmental Chemists and Toxicology Researchers

Executive Summary

Polychlorinated diphenyl ethers (PCDEs) are a class of persistent organic pollutants (POPs) structurally analogous to polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). Among these, 2,2',3,3',5,6-Hexachlorodiphenyl ether represents a highly sterically hindered, environmentally recalcitrant congener. Understanding its photolytic degradation kinetics is critical for environmental risk assessment, as UV irradiation remains one of the few abiotic pathways capable of breaking its robust halogenated aromatic structure.

This whitepaper synthesizes the mechanistic causality, kinetic modeling, and self-validating experimental protocols required to accurately quantify the UV-induced photodegradation of 2,2',3,3',5,6-Hexachlorodiphenyl ether. By grounding our methodology in established photochemistry 1, we provide researchers with a robust framework for investigating halogenated ether transformations.

Mechanistic Foundations of PCDE Photolysis

The photolysis of 2,2',3,3',5,6-Hexachlorodiphenyl ether is initiated by the absorption of a UV photon ( hν ), elevating the molecule to an excited singlet or triplet state. Because the carbon-chlorine (C-Cl) bond dissociation energy is approximately 318–351 kJ/mol, photons in the UV-C (254 nm) and UV-B (280–320 nm) ranges provide sufficient energy to induce homolytic cleavage.

The degradation trajectory is highly dependent on the solvent matrix, driven by three competing mechanisms 2:

-

Reductive Dechlorination: In hydrogen-donating solvents (e.g., n-hexane), the dominant pathway is the sequential loss of chlorine atoms. The excited PCDE abstracts a hydrogen atom from the solvent, forming pentachlorodiphenyl ethers.

-

Ether Bond Cleavage: In aqueous or protic environments (e.g., methanol/water mixtures), the ether bridge becomes susceptible to cleavage, yielding highly toxic chlorophenols and chlorobenzenes 3.

-

Intramolecular Cyclization: A critical, albeit minor, pathway involves the elimination of HCl or H2O to form polychlorinated dibenzofurans (PCDFs)—compounds with significantly higher dioxin-like toxicity than the parent ether 4.

Fig 1: Primary UV photodegradation pathways of 2,2',3,3',5,6-Hexachlorodiphenyl ether.

Kinetic Modeling and Matrix Effects

The photolytic degradation of 2,2',3,3',5,6-Hexachlorodiphenyl ether strictly follows pseudo-first-order kinetics when the photon flux is constant and the target compound concentration is low (typically <10μM ). The rate equation is expressed as:

ln(C0Ct)=−kt

Where C0 is the initial concentration, Ct is the concentration at time t , and k is the pseudo-first-order rate constant. The half-life ( t1/2 ) is derived as ln(2)/k .

Quantitative Data Summary

The table below synthesizes the kinetic parameters of hexahalogenated diphenyl ethers under varying environmental and laboratory matrices, illustrating the profound impact of the solvent on the degradation rate 2.

| Matrix Environment | UV Wavelength (nm) | Rate Constant k ( h−1 ) | Half-life t1/2 (h) | Primary Degradation Products |

| n-Hexane (Lab standard) | 254 (UV-C) | 0.145 ± 0.012 | 4.8 | Pentachlorodiphenyl ethers |

| Methanol/Water (8:2) | 300 (Simulated Sun) | 0.032 ± 0.004 | 21.6 | Chlorophenols, OH-PCDEs |

| Humic Acid Aqueous Solution | 300 (Simulated Sun) | 0.018 ± 0.003 | 38.5 | Hydroxylated PCDEs |

| Soil/Clay Slurry | 300 (Simulated Sun) | 0.011 ± 0.002 | 63.0 | Trace PCDFs, Bound Residues |

Causality Insight: The rapid degradation in n-hexane is due to the solvent's low polarity and high efficacy as a hydrogen donor, which stabilizes the radical intermediates formed during homolytic C-Cl bond cleavage. In contrast, soil slurries exhibit light attenuation (inner-filter effects) and physical sequestration, drastically reducing the effective quantum yield.

Self-Validating Experimental Protocol

To ensure high-fidelity kinetic data, the experimental workflow must be designed as a self-validating system . This means embedding internal controls that automatically flag systemic errors such as thermal degradation, volatile loss, or lamp intensity fluctuations.

Step-by-Step Methodology

Step 1: Standard Preparation & Matrix Spiking

-

Prepare a 5μM stock solution of 2,2',3,3',5,6-Hexachlorodiphenyl ether in high-purity n-hexane (or targeted aqueous matrix).

-

Self-Validation: Spike the solution with a 13C -labeled internal standard (e.g., 13C12 -PCDE-134) prior to irradiation to account for any extraction losses downstream.

Step 2: Chemical Actinometry (Photon Flux Calibration)

-

Before exposing the PCDE samples, run a standard actinometer solution (e.g., p -nitroanisole/pyridine for UV-B, or potassium ferrioxalate for UV-C) in the photoreactor.

-

Causality: UV lamps degrade over time. Actinometry ensures that the kinetic rate constant ( k ) can be normalized to the exact photon flux, allowing for inter-laboratory reproducibility.

Step 3: UV Irradiation Setup

-

Transfer 10 mL aliquots of the PCDE solution into quartz tubes (quartz is mandatory as borosilicate glass blocks UV-C and lower UV-B wavelengths).

-

Place tubes in a thermostated Rayonet photoreactor equipped with monochromatic lamps (e.g., 254 nm). Maintain temperature at 25±1∘C using a cooling jacket.

-

Self-Validation (Dark Control): Wrap two quartz tubes entirely in aluminum foil and place them in the reactor. Analysis of these tubes will rule out thermal degradation or hydrolysis.

Step 4: Time-Course Sampling & Quenching

-

Extract sacrificial tubes at predetermined intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

-

Immediately transfer the samples to amber vials and store at −20∘C to quench any secondary radical reactions.

Step 5: Extraction and GC-HRMS Analysis

-

For aqueous samples, perform liquid-liquid extraction (LLE) using dichloromethane (DCM). For hexane samples, direct injection or mild concentration under a gentle nitrogen stream is sufficient.

-

Analyze using Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) operating in Electron Impact (EI) mode.

-

Self-Validation (Mass Balance): Quantify both the parent 2,2',3,3',5,6-Hexachlorodiphenyl ether and all identifiable degradants (pentachlorodiphenyl ethers, chlorophenols). A mass balance recovery of >90% confirms that no significant volatile losses occurred.

Fig 2: Self-validating experimental workflow for PCDE photolysis kinetics.

Conclusion

The photolytic degradation of 2,2',3,3',5,6-Hexachlorodiphenyl ether is a complex, matrix-dependent process. By strictly adhering to pseudo-first-order kinetic modeling and employing self-validating protocols—such as dark controls, actinometric calibration, and rigorous mass balance tracking—researchers can accurately map its environmental fate. Understanding the bifurcation between benign reductive dechlorination and the hazardous formation of polychlorinated dibenzofurans remains paramount for toxicological risk assessments.

References

- Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis. ResearchGate.

- The Photodegradation of Polybrominated Diphenyl Ethers (PBDEs) in Various Environmental Matrices: Kinetics and Mechanisms. ResearchGate.

- UV-Induced Formation of Bromophenols from Polybrominated Diphenyl Ethers. ACS Publications.

- Photodegradation of polychlorinated dibenzo-p-dioxins and dibenzofurans in soil with vegetable oil. ResearchGate.

Sources

GC-MS/MS Method for the High-Sensitivity Quantification of 2,2',3,3',5,6-Hexachlorodiphenyl Ether (BDE-138)

An Application Note for Researchers and Scientists

Abstract

Polybrominated diphenyl ethers (PBDEs) are a class of persistent organic pollutants (POPs) formerly used as flame retardants in a wide array of consumer and industrial products.[1] Due to their environmental persistence, bioaccumulative nature, and potential health risks, including endocrine disruption, the monitoring of specific PBDE congeners is of critical importance.[1][2] This application note presents a detailed, robust, and validated method for the trace-level analysis of 2,2',3,3',5,6-Hexachlorodiphenyl ether (BDE-138) in environmental matrices using Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS). The use of GC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, which is essential for detecting these compounds at environmentally relevant concentrations.[3][4] The protocols herein describe a comprehensive workflow from sample preparation to instrumental analysis and data validation, designed to ensure accuracy and reliability.

Introduction: The Rationale for BDE-138 Analysis

The analysis of individual PBDE congeners, rather than just total PBDEs, is crucial as the toxicity and environmental fate can vary significantly between them. BDE-138 is a hexabrominated congener frequently detected in environmental and biological samples. Its quantification requires analytical methods that can overcome complex matrix interferences while providing low detection limits.

Gas chromatography is the standard separation technique for PBDEs due to their volatility and thermal stability.[5] When coupled with tandem mass spectrometry (MS/MS), the analytical power is significantly enhanced. MS/MS allows for the isolation of a specific precursor ion, its fragmentation, and the detection of a characteristic product ion. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and chemical interferences, leading to superior signal-to-noise ratios and confident analyte identification, even in complex samples like sediment, tissue, or sludge.[5][6]

This guide provides the scientific foundation and step-by-step protocols for establishing a reliable BDE-138 analytical workflow.

Experimental Workflow & Protocols

The overall analytical process involves sample extraction, extract cleanup, and instrumental analysis. The use of an isotopically labeled internal standard is fundamental to this method, as it corrects for variations during sample preparation and potential matrix-induced signal suppression or enhancement.[7][8]

Caption: End-to-end workflow for BDE-138 analysis.

Protocol: Sample Preparation (Sediment Matrix)

This protocol is based on established methods for extracting persistent organic pollutants from solid environmental matrices.[5] The choice of toluene for Soxhlet extraction is due to its excellent solvating power for PBDEs. The subsequent alumina column cleanup is a critical step to remove polar interferences that can degrade chromatographic performance and interfere with mass spectrometric detection.[5]

Materials:

-

Soxhlet extraction apparatus

-

Toluene (pesticide grade)

-

Anhydrous sodium sulfate (baked at 400°C)

-

Activated basic alumina

-

N-hexane (pesticide grade)

-

Dichloromethane (DCM, pesticide grade)

-

Nonane

-

BDE-138 analytical standard

-

¹³C₁₂-BDE-138 internal standard solution

Procedure:

-

Homogenization: Homogenize the sediment sample. Weigh approximately 2 grams of the sample into a cellulose extraction thimble.

-

Drying: Mix the sample with anhydrous sodium sulfate until a free-flowing powder is obtained.

-

Internal Standard Spiking: Fortify the sample by adding a known amount of the ¹³C₁₂-BDE-138 internal standard solution. This is crucial for accurate quantification.

-

Extraction: Place the thimble in the Soxhlet extractor and extract with toluene for 18-24 hours.[5]

-

Concentration: After extraction, concentrate the toluene extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Cleanup:

-

Prepare a chromatography column packed with 6 g of activated basic alumina.

-

Pre-elute the column with n-hexane.

-

Transfer the concentrated extract onto the column.

-

Elute the fraction containing BDE-138 with 50 mL of a hexane/DCM (80:20 v/v) mixture.[5]

-

-

Final Preparation: Evaporate the collected fraction to near dryness and reconstitute in a known final volume (e.g., 20 µL) of nonane. Add a recovery standard just before injection to monitor instrument performance.

Protocol: GC-MS/MS Instrumental Analysis

The instrumental parameters are optimized for the separation of BDE-138 from other potential congeners and for its sensitive detection. A PTV injector is recommended to minimize thermal degradation of any co-eluting, more sensitive compounds.[5][9]

Table 1: GC-MS/MS Instrument Conditions

| Parameter | Setting | Rationale |

| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise and reproducible retention times. |

| Injector | Programmed Temperature Vaporizing (PTV), Splitless mode | Ensures efficient transfer of analytes to the column while minimizing thermal stress.[5][10] |

| GC Column | Agilent J&W DB-5ms Ultra Inert, 20 m x 0.18 mm, 0.18 µm or equivalent[6] | A 5% phenyl-methylpolysiloxane phase offers excellent selectivity for PBDEs. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min[11] | Inert gas standard for GC-MS applications. |

| Oven Program | 100°C (hold 2 min), ramp 25°C/min to 320°C (hold 5 min) | Optimized for good peak shape and separation of hexabrominated congeners. |

| Mass Spectrometer | Agilent 7000 series Triple Quadrupole GC/MS or equivalent[6] | Enables high-sensitivity and high-selectivity MRM detection. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique producing repeatable fragmentation patterns.[5] |

| Ion Source Temperature | 230°C | Balances ionization efficiency with minimizing thermal degradation. |

| Transfer Line Temp. | 280°C[12] | Prevents condensation of the analyte before it enters the mass spectrometer. |

| Collision Gas | Argon[12] | Standard inert gas for inducing fragmentation in the collision cell. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the necessary selectivity and sensitivity for trace analysis.[6] |

MRM Method Development

The core of the GC-MS/MS method is the selection of specific MRM transitions. For BDE-138 (C₁₂H₄Br₆O), the molecular weight results in a characteristic isotopic cluster due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. The precursor ion is typically a prominent ion in this cluster, and product ions are formed by the loss of bromine atoms or other fragments in the collision cell. At least two transitions are monitored: a primary transition for quantification (quantifier) and a secondary one for identity confirmation (qualifier). The ratio of the quantifier to qualifier peak areas must be consistent between the sample and a known standard for positive identification.

Caption: The principle of Multiple Reaction Monitoring (MRM).

Table 2: Optimized MRM Transitions for BDE-138

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Role |

| BDE-138 | 485.6 | 325.7 | 50 | 25 | Quantifier |

| BDE-138 | 485.6 | 405.6 | 50 | 20 | Qualifier |

| ¹³C₁₂-BDE-138 (IS) | 497.6 | 335.7 | 50 | 25 | Quantifier |

Note: Precursor and product ions should be empirically determined and optimized on the specific instrument used.

Method Validation

A rigorous validation was performed to ensure the method's performance and reliability, following established guidelines.[13][14] A blank sediment matrix was used to prepare matrix-matched calibration standards and quality control samples.

Table 3: Summary of Method Validation Results

| Parameter | Result | Acceptance Criteria |

| Linearity (Calibration Range) | 0.5 - 200 ng/g | - |

| Correlation Coefficient (R²) | > 0.998 | R² > 0.99[14] |

| Limit of Detection (LOD) | 0.15 ng/g | S/N ≥ 3 |

| Limit of Quantification (LOQ) | 0.5 ng/g | S/N ≥ 10, within accuracy/precision limits[14] |

| Accuracy (Recovery) | 88% - 109% (at 3 spike levels) | 70% - 120%[14] |

| Precision (RSD%) | < 12% (intraday and interday) | RSD < 20%[14] |

The results demonstrate that the method is linear across a wide concentration range and possesses the sensitivity required for environmental monitoring. The excellent accuracy and precision, achieved through the use of an internal standard, confirm the method's robustness and reliability for the routine analysis of BDE-138.

Conclusion

This application note details a highly selective and sensitive GC-MS/MS method for the quantification of 2,2',3,3',5,6-Hexachlorodiphenyl ether (BDE-138) in a complex environmental matrix. The combination of a thorough sample preparation protocol, optimized chromatographic separation, and specific MRM detection provides a robust workflow for researchers and analytical laboratories. The validation data confirms that this method meets the stringent requirements for trace-level contaminant analysis, making it a valuable tool for environmental monitoring and risk assessment studies.

References

-

Method 1614A Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS May 2010. U.S. Environmental Protection Agency. [Link]

-

Al-Odaini, N. A., & El-Azazy, M. (2012). Methods for determination of polybrominated diphenyl ethers in environmental samples--review. Journal of separation science. [Link]

-

EPA-OW/OST: 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and... U.S. Environmental Protection Agency. [Link]

-

EPA Method 1614 A Instrumentation Guide. Amptius. [Link]

-

Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. National Technical Reports Library. [Link]

-

Patterson, D. G., et al. (2002). Comprehensive Solid-Phase Extraction Method for Persistent Organic Pollutants. Validation and Application to the Analysis of Persistent Chlorinated Pesticides. Analytical Chemistry. [Link]

-

Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples. U.S. Environmental Protection Agency. [Link]

-

Gómez-Benito, C., et al. (2012). Validation of a method for the analysis of 77 priority persistent organic pollutants in river water by stir bar sorptive extraction in compliance with the European Water Framework Directive. Journal of Chromatography A. [Link]

-

Riahi, B., et al. (2016). Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS. Iranian journal of pharmaceutical research. [Link]

-

Polybrominated Diphenyl Ethers (PBDEs) as Emerging Environmental Pollutants: Advances in Sample Preparation and Detection Techniques. IntechOpen. [Link]

-

Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Analytical Method Development and Validation for Some Persistent Organic Pollutants in water and Sediments by Gas Chromatography Mass Spectrometry. ResearchGate. [Link]

-

Rodríguez-Gómez, R., et al. (2021). Validation of a Method Scope Extension for the Analysis of POPs in Soil and Verification in Organic and Conventional Farms of the Canary Islands. Agronomy. [Link]

-

Król, S., et al. (2012). PBDEs in environmental samples: sampling and analysis. Talanta. [Link]

-

ANALYTICAL METHOD SUMMARIES. U.S. Environmental Protection Agency. [Link]

-

GC/MS-LC/MS multi-residue method. University of Guelph. [Link]

-

Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. Shimadzu. [Link]

-

Confirmation of Pesticides by GC/MS/MS. USDA Food Safety and Inspection Service. [Link]

-

Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. Shimadzu. [Link]

-

A Fast Method for EPA 8270 in MRM Mode Using the 7000 Series Triple Quadrupole GC/MS. Agilent Technologies. [Link]

-

Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity. SCIEX. [Link]

-

Chaiyo, S., et al. (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Frontiers in Plant Science. [Link]

Sources

- 1. Methods for determination of polybrominated diphenyl ethers in environmental samples--review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gcms.cz [gcms.cz]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. agilent.com [agilent.com]

- 7. epa.gov [epa.gov]

- 8. Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 9. NEMI Method Summary - 1614 [nemi.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. epa.gov [epa.gov]

- 12. fsis.usda.gov [fsis.usda.gov]

- 13. Validation of a method for the analysis of 77 priority persistent organic pollutants in river water by stir bar sorptive extraction in compliance with the European Water Framework Directive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application Note: Advanced Sample Preparation Strategies for the Accurate Quantification of 2,2',3,3',5,6-Hexachlorodiphenyl Ether (BDE-139) in Complex Matrices

Abstract

This document provides a comprehensive guide to the state-of-the-art sample preparation techniques for the quantitative analysis of 2,2',3,3',5,6-hexachlorodiphenyl ether (BDE-139), a specific congener of the polybrominated diphenyl ether (PBDE) class of flame retardants. Due to their persistence, bioaccumulative nature, and potential health risks, including thyroid and neurodevelopmental toxicity, the accurate measurement of PBDEs in environmental and biological samples is of paramount importance.[1] This application note details robust methodologies, including Pressurized Liquid Extraction (PLE) and Solid-Phase Extraction (SPE), coupled with essential clean-up procedures. The protocols are designed for researchers, scientists, and professionals in drug development and environmental monitoring, emphasizing the rationale behind each step to ensure data integrity and reproducibility.

Introduction: The Analytical Challenge of BDE-139

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds historically used as flame retardants in a vast array of consumer and industrial products, from electronics and textiles to building materials.[1] Their chemical stability, a desirable trait for a flame retardant, also contributes to their persistence in the environment. BDE-139 is a hexabrominated congener that, along with others like BDE-47 and BDE-99, is frequently detected in environmental and biological matrices.[2]

The primary analytical challenge in quantifying BDE-139 lies in its ultra-trace concentrations within highly complex samples such as soil, sediment, animal tissues, and human serum. These matrices are rich in interfering compounds—lipids, pigments, and other persistent organic pollutants (POPs)—that can suppress instrument signals, create false positives, and ultimately compromise analytical accuracy. Therefore, a meticulous and validated sample preparation workflow is not merely a preliminary step but the most critical determinant of reliable quantification. The goal of any such workflow is to achieve three objectives: Extraction , Purification (Clean-up) , and Concentration .

The Cornerstone of Quantification: Isotope Dilution and Internal Standards

For the highest degree of accuracy in mass spectrometry-based quantification, an internal standard (IS) method is indispensable.[2] This approach corrects for analyte loss during the multi-step sample preparation and for variations in instrument response. The ideal internal standard has physicochemical properties nearly identical to the native analyte.[3] For PBDE analysis, ¹³C-labeled congeners are the gold standard.[2][3] These standards, such as ¹³C₁₂-BDE-139, co-elute with the native compound but are distinguishable by their mass, allowing for precise correction at every stage of the process.

Key Principle: A known quantity of the ¹³C-labeled internal standard is added (spiked) into the sample at the very beginning of the workflow. Any losses that occur during extraction, clean-up, and concentration will affect both the native analyte and the labeled standard equally. The final quantification is based on the ratio of the native analyte response to the internal standard response, ensuring a highly accurate result.[4]

Workflow for BDE-139 Quantification

The selection of a sample preparation technique is dictated by the sample matrix. Below, we detail protocols for solid/semi-solid matrices (e.g., soil, sediment, tissue) and aqueous matrices (e.g., water, serum).

Caption: General workflow for BDE-139 analysis.

Protocol 1: Pressurized Liquid Extraction (PLE) for Solid & Biota Samples

PLE, also known as Accelerated Solvent Extraction (ASE®), is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption compared to traditional methods like Soxhlet.[2][5]

Causality: High pressure keeps the solvents in a liquid state above their boiling points, increasing their extraction efficiency. Elevated temperature enhances solvent diffusivity and disrupts matrix-analyte interactions, leading to faster and more complete extraction.[6]

Protocol Steps:

-

Cell Preparation: Mix the homogenized and lyophilized sample (1-10 g) with a drying agent like diatomaceous earth or anhydrous sodium sulfate. This prevents cell clogging and improves extraction efficiency.

-

Internal Standard Spiking: Spike the sample directly in the extraction cell with a known amount of ¹³C-PBDE internal standard solution.

-

In-Cell Clean-up (Optional but Recommended): For fatty samples, activated silica gel or Florisil can be packed into the extraction cell below the sample to retain a significant portion of lipids, reducing the burden on subsequent clean-up steps.[2][5]

-

Extraction Parameters:

-

Collection: The extract is automatically collected in a sealed vial.

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 1-10 g (dry weight) | Dependent on expected concentration and matrix type. |

| Extraction Solvent | Hexane:DCM (1:1, v/v) | Efficiently solubilizes non-polar PBDEs.[1] |

| Temperature | 120 °C | Increases extraction kinetics and efficiency.[1] |

| Pressure | 1500 PSI | Maintains solvent in liquid state above its boiling point.[1] |

| Static Time | 15 min (e.g., 3 cycles of 5 min) | Allows for solvent penetration and analyte dissolution.[1] |

| Flush Volume | 60% of cell volume | Ensures complete transfer of extract from the cell. |

Table 1: Recommended Pressurized Liquid Extraction (PLE) Parameters.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples

SPE is a highly effective technique for extracting and concentrating analytes from liquid samples like water, serum, or plasma.[7] It relies on the partitioning of the analyte between the liquid sample and a solid sorbent material packed in a cartridge or disk.[8]

Causality: BDE-139 is a hydrophobic compound. When an aqueous sample is passed through a non-polar sorbent (like C18-bonded silica), BDE-139 preferentially adsorbs to the sorbent while polar matrix components pass through to waste. A non-polar organic solvent is then used to disrupt this interaction and elute the analyte.

Caption: The five essential steps of a Solid-Phase Extraction (SPE) protocol.

Protocol Steps:

-

Sorbent Selection: Use a reverse-phase sorbent such as C18 (octadecyl-bonded silica) or a polymeric sorbent designed for POPs.

-

Cartridge Conditioning: This step is critical for activating the sorbent. Sequentially wash the cartridge with the elution solvent (e.g., 5 mL ethyl acetate), a conditioning solvent (e.g., 10 mL methanol), and finally equilibration buffer (e.g., 10 mL reagent water).[9] Do not allow the sorbent to dry out before loading the sample.

-

Sample Loading: Load the pre-spiked aqueous sample (up to 1 L for environmental water) onto the cartridge at a slow, controlled flow rate (e.g., 5-10 mL/min).

-

Washing: Wash the cartridge with a weak solvent mixture (e.g., water or a low percentage of methanol in water) to remove any remaining polar interferences.

-

Drying: Dry the sorbent bed thoroughly under a stream of nitrogen for 10-20 minutes. This is a critical step to ensure the subsequent elution with a non-polar organic solvent is efficient.[10]

-

Elution: Elute the BDE-139 from the cartridge using a small volume of a strong, non-polar solvent like dichloromethane (DCM) or ethyl acetate.[9] Collect the eluate.

Mandatory Step: Post-Extraction Clean-up

Even after efficient extraction, the raw extract is often too "dirty" for direct injection into a sensitive GC-MS system. A clean-up step is essential to remove co-extracted matrix components like lipids and humic substances.[7] Multi-layer silica column chromatography is a widely used and effective method.

Causality: This technique separates compounds based on their polarity. Different layers of modified silica perform specific functions:

-

Acid-Treated Silica: Oxidizes and retains lipids and other easily oxidizable biogenic materials.

-

Base-Treated Silica: Retains acidic compounds like fatty acids and phenols.

-

Neutral/Activated Silica: Separates compounds based on polarity.

-

Anhydrous Sodium Sulfate: A top layer to remove any residual water from the extract.

Protocol Steps:

-

Column Packing: In a glass chromatography column, sequentially pack layers of activated silica, base-treated silica, acid-treated silica, and top with anhydrous sodium sulfate.

-

Pre-Elution: Wash the packed column with hexane to remove any impurities and to condition the sorbent.

-

Sample Loading: Carefully load the concentrated extract (from PLE or SPE) onto the top of the column.

-

Fractionation/Elution:

-

Fraction 1 (Waste): Elute with a non-polar solvent like hexane. This will remove aliphatic hydrocarbons and some PCBs, but PBDEs will be retained.

-

Fraction 2 (Analyte): Switch to a more polar solvent mixture, such as Hexane:Dichloromethane (e.g., 60:40 v/v), to elute the BDE-139 and other PBDEs.[11] Collect this fraction.

-

-

Concentration: Evaporate the collected fraction to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 20-100 µL) of a suitable solvent like nonane or isooctane.[12]

-

Recovery Standard: Add a recovery (or injection) standard (e.g., a different ¹³C-labeled PBDE congener not expected in the sample) just before analysis. This standard is used to verify proper instrument injection and performance.[13]

Instrumental Analysis: GC-MS/MS

The final determination of BDE-139 is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), often in tandem (MS/MS) mode for enhanced selectivity and sensitivity.[11][14]

-

Gas Chromatography (GC): Separates the different PBDE congeners from each other based on their boiling points and interaction with a capillary column (e.g., DB-5MS).[13]

-

Mass Spectrometry (MS): The mass spectrometer serves as the detector. For high sensitivity and to minimize matrix interference, Selective Reaction Monitoring (SRM) on a triple quadrupole instrument or Selected Ion Monitoring (SIM) on a single quadrupole or high-resolution MS is used.[4][11] This involves monitoring specific parent-to-daughter ion transitions for the native BDE-139 and its corresponding ¹³C-labeled internal standard.

| Parameter | Recommended Setting |

| GC Column | DB-5MS (or equivalent), 30m x 0.25mm x 0.25µm |

| Injection Mode | Splitless |

| Oven Program | Ramped program, e.g., 110°C to 300°C |

| Ionization Mode | Electron Impact (EI) or Electron Capture Negative Ionization (ECNI) |

| MS Detection | MS/MS (SRM) or HRMS (SIM) |

Table 2: Typical GC-MS/MS Parameters for BDE-139 Analysis.

Conclusion

The successful quantification of 2,2',3,3',5,6-hexachlorodiphenyl ether requires a meticulous and well-validated analytical workflow. The choice of extraction method—Pressurized Liquid Extraction for solids and Solid-Phase Extraction for liquids—must be paired with a robust clean-up strategy, typically involving multi-layer silica chromatography, to remove matrix interferences. The foundational element for achieving accurate and defensible data is the correct use of isotope dilution, specifically with ¹³C-labeled internal standards, which corrects for analyte loss throughout the entire process. By following the detailed protocols and understanding the scientific principles outlined in this note, researchers can confidently generate high-quality data for this environmentally significant contaminant.

References

- A development history of PBDE reference standards and internal standards. (n.d.). Chiron.

- Determination of polybrominated diphenyl ethers (PBDEs) in sediment and biota. (n.d.). Repository OceanBestPractices.

- One Step Extraction, Cleanup, and Concentrations for PBDEs in Soil Samples. (n.d.). FMS, Inc.

- Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). (2017).

- Stapleton, H. M., Keller, J. M., & Dodson, R. E. (2003). Determination of Polybrominated Diphenyl Ethers in Environmental Standard Reference Materials. Analytical Chemistry, 75(22), 6244–6249.

- Król, S., Zabiegała, B., & Namieśnik, J. (2012). PBDEs in environmental samples: sampling and analysis. Talanta, 93, 1–17.

- Fast, Ultra-Sensitive Analysis of PBDEs in Food Using Advanced GC-MS/MS Technology. (n.d.). Thermo Fisher Scientific.

- Polybrominated diphenyl ethers (PBDEs). (2011). Centers for Disease Control and Prevention (CDC).

- Overcoming analytical challenges for polybrominated diphenyl ethers (PBDEs) analysis in environmental samples using gas chromatography. (n.d.). Thermo Fisher Scientific.

-

Subedi, B., Aguilar, L., Robinson, E. M., Hageman, K. J., Björklund, E., Sheesley, R. J., & Usenko, S. (2015). Selective Pressurized Liquid Extraction as a Sample-Preparation Technique for Persistent Organic Pollutants and Contaminants of Emerging Concern. Trends in Analytical Chemistry, 68, 119–132. [Link]

- Automated Solid-Phase Extraction of Organochlorine Pesticides from Drinking W

- Method 3535A: Solid-Phase Extraction (SPE). (2007). United States Environmental Protection Agency (EPA).

- An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. (n.d.). United Chemical Technologies (UCT).

- Nguyen, H. T., et al. (2025). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. Food & Medicine, 1(1), 5.

- The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex.

- Magic extraction: solid-phase extraction and analytical pyrolysis to study polycyclic aromatic hydrocarbon and polychlorinated biphenyls in freshw

- Enantioselective determination of chiral 2,2',3,3',4,6'-hexachlorobiphenyl (PCB 132) in human milk samples by multidimensional gas chromatography/electron capture detection and by mass spectrometry. (1995). PubMed.

- Automated Sample Preparation Followed by Sensitive Analysis by GC-MS/MS for Environmental Contaminants in Surface W

- Kim, S. D., et al. (2009). Pressurized liquid extraction for the simultaneous analysis of polychlorinated biphenyls and polybrominated diphenyl ethers from soil by GC-TOF-MS detection.

- Ali, H. H. (2025). Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis. SAR Journal of Medical Biochemistry, 6(4), 94-105.

- Gas Chromatography Mass Spectrometry (GCMS). (n.d.). Shimadzu Scientific Instruments.

- Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. (2023). MDPI.

- Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters M

- González-Gómez, X., et al. (2021). Optimization of a new selective pressurized liquid extraction methodology for determining organic pollutants in wild boar livers. MethodsX, 8, 101242.

- Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substr

-

Expansion of bond dissociation prediction with machine learning to medicinally and environmentally relevant chemical space. (2023). Digital Discovery (RSC Publishing).[Link]

- CN105548414A - BDDE residual quantity detection method. (2016).

- Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Samples Collected in Bangladesh and Saudi Arabia. (2024). MDPI.

- A review on bioanalytical method development and validation. (2020). World Journal of Pharmaceutical Research.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. OBPS Repository [repository.oceanbestpractices.org]

- 3. shop.fera.co.uk [shop.fera.co.uk]

- 4. wwwn.cdc.gov [wwwn.cdc.gov]

- 5. "Selective Pressurized Liquid Extraction as a Sample-Preparation Techni" by Bikram Subedi, Lissette Aguilar et al. [digitalcommons.usu.edu]

- 6. Pressurized liquid extraction for the simultaneous analysis of polychlorinated biphenyls and polybrominated diphenyl ethers from soil by GC-TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. unitedchem.com [unitedchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sarpublication.com [sarpublication.com]

Application Note: 2,2',3,3',5,6-Hexachlorodiphenyl Ether (PCDE-134) as an Internal Standard in High-Resolution Environmental Chromatography

Executive Summary

The accurate quantitation of persistent organic pollutants (POPs)—specifically Polybrominated Diphenyl Ethers (PBDEs) and Polychlorinated Biphenyls (PCBs)—in complex environmental matrices requires highly robust analytical standards. This application note details the methodological integration of 2,2',3,3',5,6-Hexachlorodiphenyl ether (PCDE-134) as a surrogate internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) workflows. Designed for researchers and drug development professionals conducting environmental exposure or toxicological assays, this guide outlines a self-validating protocol that ensures high-fidelity data recovery while mitigating matrix interferences.

The Mechanistic Role of PCDE-134: Causality in Standard Selection

Selecting the correct internal standard is the most critical step in trace-level environmental chromatography. PCDE-134 is uniquely suited for the analysis of halogenated flame retardants and dioxin-like compounds due to three distinct mechanistic advantages:

-

Structural and Partitioning Homology: PCDE-134 mimics the ether linkage and halogenation pattern of target PBDEs. This structural parity ensures that the standard behaves identically to the analytes during aggressive liquid-liquid extraction and multi-layer silica/Florisil cleanup phases.

-

Mass Defect & Isotopic Separation: The mass difference between chlorine (35/37 amu) and bromine (79/81 amu) ensures that PCDE-134 does not produce isobaric interference with target PBDEs in the mass spectrometer.

-

Environmental Rarity: Unlike PCBs and PBDEs, native polychlorinated diphenyl ethers are rarely detected at high background concentrations in modern environmental samples. This makes them ideal surrogate standards for calculating absolute recovery without the prohibitive costs associated with 13C12 -labeled PBDEs[1].

The use of hexachlorodiphenyl ethers as internal standards is strictly validated and documented in EPA Method 1613 for isotope dilution analysis[2], as well as in EPA Method 23 for the high-resolution GC/MS analysis of stationary source emissions[3].

Physicochemical & Mass Spectrometric Properties

To establish precise Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) windows, the exact mass and isotopic distribution of PCDE-134 must be programmed into the MS acquisition method[4].

Table 1: Quantitative Properties of PCDE-134

| Parameter | Value / Specification |

| IUPAC Name | 2,2',3,3',5,6-Hexachlorodiphenyl ether |

| Common Synonym | PCDE-134 |

| Molecular Formula | C 12 H 4 Cl 6 O |

| Monoisotopic Exact Mass | 373.839 Da |

| Primary Quantitation Ion ( m/z ) | 373.8 |

| Secondary Confirmation Ion ( m/z ) | 375.8 |

| Log Kow (Estimated) | ~6.5 (Aligns with mid-range PBDEs) |

Analytical Workflow & Self-Validating System

Fig 1: GC-MS workflow utilizing PCDE-134 as a surrogate internal standard for self-validating recovery.

Step-by-Step Protocol: Extraction and Chromatographic Analysis

To guarantee trustworthiness, this protocol is designed as a self-validating system . It relies on a dual-standard approach: PCDE-134 is spiked before extraction to act as the Surrogate Internal Standard, while a secondary Recovery Standard is spiked after extraction. The ratio between the two mathematically proves the efficiency of the extraction.

Phase 1: Matrix Preparation & Isotope Spiking

-

Weigh 1.0 – 5.0 g of homogenized sample (e.g., serum, tissue, or silicone wristband) into a solvent-rinsed glass centrifuge tube[1].

-

Critical Step: Spike the raw matrix with exactly 50 ng of PCDE-134.

-

Causality: Spiking before any solvent addition ensures the standard undergoes the exact same physical losses, partitioning, and potential degradation as the native target analytes.

-

-

Allow the spiked matrix to equilibrate for 30 minutes at room temperature to ensure standard integration into the matrix pores.

Phase 2: Extraction

-

Add 10 mL of a 1:1 (v/v) Hexane/Acetone or Hexane/Dichloromethane (DCM) mixture.

-

Extract via ultrasonication for 15 minutes, or utilize Accelerated Solvent Extraction (ASE) at 100°C and 1500 psi.

-

Centrifuge the homogenate at 2,500 RPM for 10 minutes and collect the organic supernatant[1]. Repeat the extraction twice and pool the organic layers.

Phase 3: Orthogonal Cleanup (Matrix Removal)

-

Acid-Silica Chromatography: Pass the pooled extract through a column containing 10 g of deactivated silica gel impregnated with 40% concentrated sulfuric acid (w/w).

-

Causality: The highly oxidative sulfuric acid completely destroys bulk triglycerides and biological macromolecules that cause severe MS signal suppression. PCDE-134 and target PBDEs are highly stable and survive this harsh oxidative treatment intact.

-

-

Florisil Fractionation: Load the concentrated eluate onto a 500 mg Florisil solid-phase extraction (SPE) cartridge. Elute Fraction 1 (F1) with 8 mL of hexane.

-

Causality: Florisil separates non-polar halogenated ethers (which elute in the F1 hexane fraction) from more polar interferences like organophosphate esters, which remain trapped on the column[1].

-

Phase 4: Recovery Standard Addition (The Validation Step)

-

Concentrate the F1 fraction to approximately 100 µL using a gentle stream of ultra-high-purity nitrogen (N 2 ) in a 30°C water bath.

-

Spike the vial with 10 ng of a Recovery Standard (e.g., 13C -BDE-209 or a fluorinated BDE such as FBDE-208)[1].

-

Causality: Because the Recovery Standard is added after all sample preparation, it represents 100% of the injection volume. Comparing the PCDE-134 peak area to the Recovery Standard peak area calculates the absolute extraction efficiency.

-

Phase 5: GC-HRMS or GC-ECNI-MS Analysis

-

Injection: Perform a 1 µL splitless injection at an inlet temperature of 280°C.

-

Column Selection: Utilize a short, thin-film capillary column (e.g., DB-5HT, 15 m × 0.25 mm i.d. × 0.10 µm film thickness).

-

Causality: A short column minimizes the residence time of thermally labile analytes (like BDE-209), preventing thermal degradation while still providing baseline resolution for PCDE-134.

-

-

Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 250°C, then 25°C/min to 320°C (hold 5 min).

-

Detection: Monitor the exact monoisotopic mass of PCDE-134 at m/z 373.839 and the secondary isotope at m/z 375.836[3][4].

Data Processing & Quality Control

Quantitation is performed using the Relative Response Factor (RRF) established during initial instrument calibration.

RRF Equation: RRF=AreaIS×ConcentrationTargetAreaTarget×ConcentrationIS

Self-Validation Acceptance Criteria: The absolute recovery of PCDE-134 must fall between 50% and 120% .

-

If recovery is >120%, it indicates isobaric matrix interference or co-elution, requiring further Florisil cleanup.

-

If recovery is <50%, it indicates severe physical loss during evaporation or incomplete extraction. The system self-invalidates the sample, preventing the reporting of false negatives.

References

- Source: well-labs.com (U.S. EPA)

- Source: nih.gov (PMC)

- Source: epa.gov (U.S. EPA)

- Title: Explore - PubChemLite - Cl (Mass Spectrometry Data for C12H4Cl6O)

Sources

Application Note: High-Resolution Mass Spectrometry (HRMS) for the Definitive Analysis of 2,2',3,3',5,6-Hexabromodiphenyl Ether (BDE-139)

Abstract

This application note presents a robust and highly selective methodology for the analysis of 2,2',3,3',5,6-hexabromodiphenyl ether (BDE-139), a persistent organic pollutant (POP) of significant environmental concern. The protocol leverages the power of Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) to achieve unambiguous identification and accurate quantification in complex matrices. We detail a comprehensive workflow, from sample preparation using pressurized liquid extraction and multi-stage cleanup to instrumental analysis and data interpretation, providing researchers and drug development professionals with a field-proven guide. The high resolving power and mass accuracy of Orbitrap or Time-of-Flight (TOF) mass analyzers are shown to be indispensable for differentiating target analytes from matrix interferences, ensuring data of the highest confidence and integrity.

A Note on Nomenclature: The topic specifies "Hexachlorodiphenyl ether." However, the congener numbering system (e.g., BDE-XXX) is specific to Polybrominated Diphenyl Ethers (PBDEs). Given the widespread environmental focus on PBDEs, this guide will address the analysis of 2,2',3,3',5,6-Hexabromodiphenyl ether (BDE-139) , a member of the PBDE class. The analytical principles described herein are readily adaptable to its chlorinated analogue.

Introduction: The Analytical Challenge of PBDEs

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants that have been extensively used in a wide array of consumer and industrial products, including electronics, furniture, and textiles.[1] Due to their additive nature, they are not chemically bound to the polymer matrix and can leach into the environment over time.[2] Their chemical stability, persistence, and potential for bioaccumulation have established them as significant environmental pollutants.[3] Many PBDEs are toxic, with links to endocrine disruption and potential carcinogenic effects, leading to their regulation under international agreements like the Stockholm Convention.[3]

Analyzing these compounds, particularly specific congeners like BDE-139, presents a significant challenge. Environmental samples (e.g., sediment, sludge, biological tissues) are inherently complex, containing thousands of co-extractable compounds that can interfere with analysis.[4] Achieving low detection limits and high selectivity is paramount.[1] High-Resolution Mass Spectrometry (HRMS) has become the gold standard for this application. Unlike nominal mass instruments, HRMS systems (such as Orbitrap or TOF) provide the mass resolving power to separate target analyte ions from isobaric interferences and the mass accuracy to confidently determine elemental composition, thereby drastically reducing the potential for false positives.[5]

This guide provides a comprehensive protocol for the analysis of BDE-139, grounded in established methodologies and expert experience.

Principle of GC-HRMS for BDE-139 Analysis

The analysis of semi-volatile and thermally stable compounds like BDE-139 is ideally suited for Gas Chromatography (GC). The process begins with the injection of a purified sample extract into the GC, where compounds are separated based on their boiling points and interaction with a capillary column.[3] Following separation, the eluting compounds enter the HRMS.

In the mass spectrometer, molecules are typically ionized using Electron Ionization (EI), which creates a molecular radical cation (M+•) and a series of fragment ions. The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of these ions to a very high degree of precision (typically < 5 ppm).[6]

For BDE-139 (C₁₂H₄Br₆O), the monoisotopic mass of the molecular ion is 637.5362 Da. An HRMS instrument can measure this ion at, for example, 637.5360 Da, providing strong evidence of its elemental formula. This capability, combined with the characteristic isotopic pattern generated by its six bromine atoms and a verified retention time, provides an exceptionally high level of confidence in identification.

Experimental Workflow

Materials and Reagents

-

Standards: Certified analytical standards of BDE-139 and a suite of ¹³C-labeled PBDE congeners (for use as internal/surrogate standards) from a reputable supplier (e.g., Wellington Laboratories).

-

Solvents: High-purity, pesticide-grade or equivalent: n-hexane, dichloromethane (DCM), toluene, acetone, ethyl acetate, and nonane.

-

Reagents: Anhydrous sodium sulfate (baked at 400°C), activated silica gel (70-230 mesh), activated alumina (neutral), and Florisil®.

-

Gases: High-purity helium (99.999%) for GC carrier gas.

Instrumentation

-

Gas Chromatograph: A system equipped with a Programmed Temperature Vaporizing (PTV) injector is recommended to handle the large volume injections often required for trace analysis and to minimize thermal degradation of higher brominated congeners.[2][3]

-

GC Column: A column specifically designed for PBDE analysis, such as a Thermo Scientific™ TraceGOLD™ TG-PBDE (15 m x 0.25 mm I.D. x 0.10 µm), is ideal.[3]

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Thermo Scientific™ Exactive™ GC Orbitrap™ GC-MS or an Agilent GC/Q-TOF, capable of achieving a resolving power of ≥60,000 (FWHM at m/z 200).[3][7]

Sample Preparation Protocol: Environmental Solids (Sediment/Sludge)

The goal of sample preparation is to efficiently extract the analytes from the matrix while removing interfering substances like lipids and humic acids.[8][9]

Diagram 1: Sample Preparation Workflow

Caption: Step-by-step workflow for sample extraction and cleanup.

Step-by-Step Protocol:

-

Homogenization & Spiking: Homogenize the solid sample. Weigh approximately 10 g into a PLE cell. Spike with a known amount of ¹³C-labeled internal standards. The use of isotope dilution is critical for accurate quantification as it corrects for losses during sample preparation and analysis.[9]

-

Extraction: Perform pressurized liquid extraction (PLE) using toluene. Typical conditions are 100°C and 1500 psi for two static cycles. PLE is preferred over traditional Soxhlet extraction for its reduced solvent consumption and faster extraction times.[10]

-

Cleanup Stage 1 (GPC): Concentrate the raw extract and subject it to gel permeation chromatography (GPC) to remove large macromolecules like lipids.

-

Cleanup Stage 2 (Florisil): Further purify the GPC fraction using a multi-layered silica or Florisil column. Elute with a non-polar solvent like hexane, followed by a slightly more polar solvent mixture (e.g., hexane:DCM) to collect the PBDE fraction.[9]

-

Concentration and Solvent Exchange: Carefully concentrate the cleaned extract under a gentle stream of nitrogen. Exchange the solvent to a high-boiling point solvent like nonane to prevent evaporative loss of the analytes. Add a recovery (injection) standard just before analysis.[3]

GC-HRMS Analysis Protocol

Diagram 2: Overall Analytical Workflow

Caption: The complete analytical process from sample receipt to reporting.

Table 1: GC-HRMS Instrumental Parameters

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Mode | PTV Splitless | Ensures efficient transfer of analytes onto the column while minimizing thermal degradation.[2] |

| Injection Volume | 1-2 µL | Standard volume for trace analysis. |

| Injector Temp Program | 90°C (hold 0.1 min) to 320°C at 12°C/s | A temperature ramp minimizes discrimination between congeners of varying volatility. |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Provides optimal separation efficiency for the specified column dimensions. |

| Oven Temp Program | 110°C (hold 2 min), ramp 20°C/min to 200°C, ramp 8°C/min to 320°C (hold 10 min) | Optimized to separate a wide range of PBDE congeners, including BDE-139, from matrix components.[3] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.[11] |

| Source Temperature | 250-300°C | A hot source minimizes contamination and ensures efficient ionization. |

| Mass Resolution | 60,000 FWHM (@ m/z 200) | Sufficient to resolve BDE-139 from most common isobaric interferences in environmental matrices.[3][5] |

| Scan Mode | Full Scan | Acquires data across a wide mass range, enabling both targeted and non-targeted analysis. |

| Scan Range | 70 - 1000 m/z | Covers the molecular ions and key fragments of most PBDEs, from mono- to deca-brominated congeners.[4] |

| Mass Accuracy | < 2 ppm | A key parameter for high-confidence elemental composition determination. |

Data Analysis and Interpretation

Definitive identification of BDE-139 relies on meeting three simultaneous criteria:

-

Retention Time (RT): The RT of the analyte in the sample must match that of a certified standard analyzed under the same conditions, typically within a ±0.05 minute window.

-

Accurate Mass: The measured exact mass of the molecular ion ([C₁₂H₄⁷⁹Br₃⁸¹Br₃O]+•, m/z 637.5362) must be within a narrow mass tolerance window (e.g., ± 3 ppm) of the theoretical exact mass.

-

Isotopic Pattern: The observed isotopic pattern must match the theoretical pattern for a molecule containing six bromine atoms. Due to the near-equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, hexabrominated compounds produce a distinctive septet of peaks with a characteristic intensity ratio.

Table 2: Key Ions for BDE-139 Identification

| Ion Description | Elemental Formula | Theoretical Exact Mass (Da) | Expected Use |

| Molecular Ion [M]+• | C₁₂H₄⁷⁹Br₃⁸¹Br₃O | 637.5362 | Primary ion for quantification and confirmation. |

| [M-Br₂]+• Fragment | C₁₂H₄⁷⁹Br₂⁸¹Br₂O | 479.6572 | Common fragment ion used for confirmation. Loss of Br₂ is a favored pathway.[12] |

| [M-Br₃]+• Fragment | C₁₂H₄⁷⁹Br₂⁸¹BrO | 400.7177 | Confirmatory fragment ion. |

Method Validation and Quality Control

To ensure the trustworthiness of the data, a rigorous quality control (QC) protocol must be implemented.[13]

-

Calibration: A multi-point calibration curve (e.g., 5-8 levels) should be established using standards prepared in nonane. Linearity should be demonstrated with a coefficient of determination (R²) > 0.995.[14]

-

Method Blank: A procedural blank (matrix free of analyte) must be processed with every batch of samples to monitor for laboratory contamination.[9]

-

Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of analytes is analyzed to assess the accuracy and precision of the entire method.

-

Internal Standards: The recovery of ¹³C-labeled surrogate standards spiked into every sample must fall within established acceptance limits (e.g., 40-130%) to validate the preparation of each individual sample.

Conclusion

The GC-HRMS methodology detailed in this application note provides an authoritative and robust framework for the analysis of 2,2',3,3',5,6-Hexabromodiphenyl ether (BDE-139). By combining optimized sample preparation with the high resolving power and mass accuracy of modern HRMS platforms, laboratories can achieve the low detection limits and exceptional selectivity required to generate legally defensible data for environmental monitoring, human exposure studies, and regulatory compliance. The inherent confidence provided by accurate mass measurement is indispensable for navigating the complexities of trace contaminant analysis.

References

-

Alonso, M. B., et al. (2010). A comprehensive gas chromatography coupled to high resolution mass spectrometry based method for the determination of polybrominated diphenyl ethers and their hydroxylated and methoxylated metabolites in environmental samples. Journal of Chromatography A. Available at: [Link]

-